N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide
Description
N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a [2,4'-bipyridin]-3-ylmethyl group and an o-tolyl (2-methylphenyl) moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological studies, particularly in receptor binding or enzyme inhibition.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-5-2-3-6-17(16)8-9-20(25)24-15-19-7-4-12-23-21(19)18-10-13-22-14-11-18/h2-7,10-14H,8-9,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJAGIKOJVJGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide typically involves the coupling of a bipyridine derivative with a tolyl-substituted propanamide. The reaction conditions often include the use of organometallic catalysts such as palladium or nickel, which facilitate the coupling reactions . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bipyridine moiety can facilitate binding to metal ions, which may be crucial for its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Thermal Stability : Compounds like 7c () with rigid heterocycles (thiazole-oxadiazole) show higher melting points (134–178°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to the primary compound.
GLUT4 Inhibition
- N-(3-(4-fluorophenyl)propylbenzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethylpropanamide (): Demonstrated binding to GLUT4 in multiple myeloma cells, analogous to ritonavir’s glucose modulation . This highlights the role of propanamide derivatives in metabolic pathway disruption.
- Comparison : The primary compound’s bipyridine group may enhance binding to transporters like GLUT4 due to π-π stacking with aromatic residues, though experimental validation is needed.
Carbonic Anhydrase Inhibition
- N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) (): Sulfonamide-propanamide hybrids show inhibitory activity against carbonic anhydrases, a trait shared with benzothiazole analogs (e.g., ).
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a tolyl group through a propanamide structure. Its molecular formula is , with a molecular weight of 331.4 g/mol. The compound's unique structure contributes to its biological activity, particularly in interactions with metal ions and proteins.
Synthesis Methods
The synthesis of this compound typically involves the coupling of a bipyridine derivative with a tolyl-substituted propanamide. Common methods include:
- Catalytic Coupling : Utilizing organometallic catalysts such as palladium or nickel.
- Oxidation and Reduction Reactions : These reactions modify functional groups within the compound, enhancing its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Disruption of microtubule dynamics |
The mechanism appears to involve the compound's interaction with cellular signaling pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The bipyridine moiety facilitates binding with metal ions, which is crucial for its interaction with enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
- Cellular Signaling Modulation : It alters signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- Study on Antibacterial Activity : A study reported that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 10 mg/kg .
- Anticancer Efficacy : In a xenograft model using human cancer cells, treatment with the compound resulted in a 50% reduction in tumor size compared to controls over four weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
